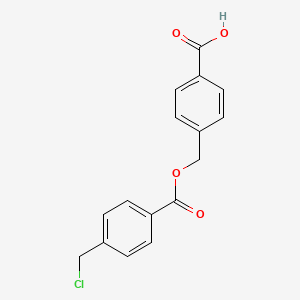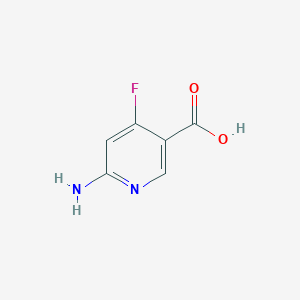![molecular formula C7H6ClN3O B12848896 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a hydroxymethyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
Chemistry
In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical modifications makes it valuable in the development of new materials with specific properties .
作用機序
The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Uniqueness
What sets (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and hydroxymethyl groups allows for a wide range of chemical modifications, making it a highly versatile compound in various applications .
特性
分子式 |
C7H6ClN3O |
|---|---|
分子量 |
183.59 g/mol |
IUPAC名 |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4H2 |
InChIキー |
XYNYILIJXDTACH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=C(N2C=C1Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
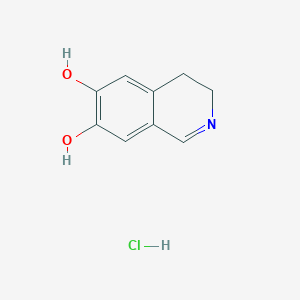
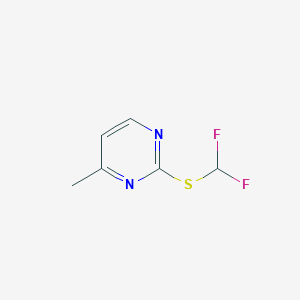

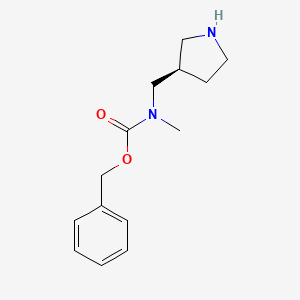



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

